Beticolin 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

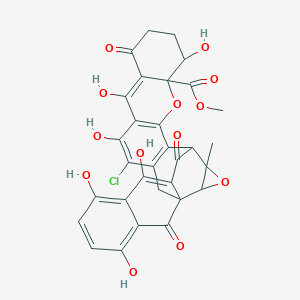

Beticolin 1 is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has the potential to be used in a wide range of applications.

科学的研究の応用

Inhibition of Tumorigenic Cell Proliferation

Beticolin 1 has been studied for its effects on tumorigenic cell proliferation. It has been found to inhibit cell growth dose- and time-dependently at submicromolar levels in ras-transformed adrenocortical cell growth. This inhibition is immediate, independent of cell culture step, and not reversible with a 3-day treatment. The cell growth inhibition was partially reverted by calcium ionophore, suggesting a role of intracellular Ca2+ chelation by beticolin 1 in cell growth inhibition. Beticolin 1 also blocked Ras p21 translocation to the membrane and induced accumulation of Ras in the cytosol as an inactive form (Ding et al., 2001).

Inhibition of Plasma Membrane H+-ATPase

Beticolin 1 inhibits the ATP hydrolysis activity of purified solubilized plasma membrane H+-ATPase. The inhibition is noncompetitive with respect to ATP and is linked to the lipid environment of the enzyme. Beticolin 1's effect on the formation of the H+-ATPase-phosphorylated intermediate has also been studied, revealing that it inhibits its formation when the enzyme is reconstituted into liposomes. This suggests that the plasma membrane H+-ATPase is a direct target for beticolin 1 (Simon-Plas et al., 1996).

Scavenging Properties for Reactive Oxygen Species

Beticolin 1 displays significant anti-radical effects without inhibiting peroxidase activity, showing greater scavenging efficacy compared to vitamin E and tiron. This property of beticolin 1 is effective over a larger range of concentrations compared to these other compounds (Rustérucci et al., 1996).

Formation of Ion Channels

Beticolin 1 has been observed to form voltage-independent, weakly selective ion channels with multiple conductance levels in planar lipid bilayers. These channels are formed at cytotoxic concentrations and their specific conductance and ionic selectivity properties are almost independent of the conductance level. This behavior might be due to a cluster organization of "Beticolin 1 elementary channels" (Goudet et al., 1999).

特性

CAS番号 |

142633-47-4 |

|---|---|

製品名 |

Beticolin 1 |

分子式 |

C31H23ClO13 |

分子量 |

639 g/mol |

IUPAC名 |

methyl 4-chloro-5,7,12,20,22,25-hexahydroxy-30-methyl-9,18,27-trioxo-14,29-dioxaoctacyclo[15.10.3.01,19.03,16.06,15.08,13.021,26.028,30]triaconta-3(16),4,6(15),7,19,21,23,25-octaene-13-carboxylate |

InChI |

InChI=1S/C31H23ClO13/c1-29-18-13-8(7-30(27(29)45-29)19(24(18)40)21(37)14-9(33)3-4-10(34)15(14)26(30)41)20(32)23(39)16-22(38)17-11(35)5-6-12(36)31(17,28(42)43-2)44-25(13)16/h3-4,12,18,27,33-34,36-39H,5-7H2,1-2H3 |

InChIキー |

CLUNURVHNUJGKK-UHFFFAOYSA-N |

SMILES |

CC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C(C7=C4OC8(C(CCC(=O)C8=C7O)O)C(=O)OC)O)Cl |

正規SMILES |

CC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C(C7=C4OC8(C(CCC(=O)C8=C7O)O)C(=O)OC)O)Cl |

同義語 |

eticolin 1 beticolin-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

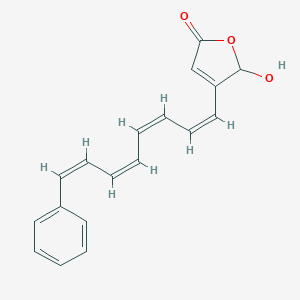

![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

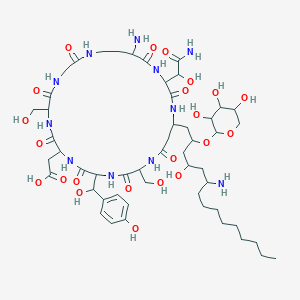

![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)

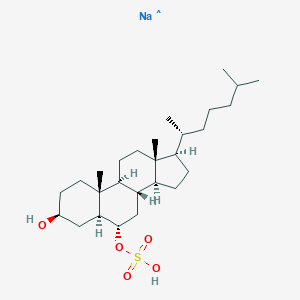

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)

![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)